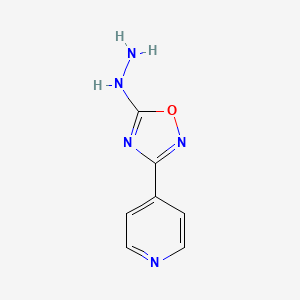

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine

Descripción

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a hydrazinyl (-NHNH₂) group at the 5-position. Its molecular formula is C₇H₇N₅O (molar mass: 177.16 g/mol), with structural features confirmed via SMILES (C1=CN=CC=C1C2=NOC(=N2)NN) and InChIKey (YZEYTFZSJSNLAV-UHFFFAOYSA-N) . The hydrazinyl group confers unique reactivity, enabling applications in medicinal chemistry as a building block for enzyme inhibitors and radiopharmaceuticals. For instance, derivatives of this scaffold are explored for class-IIa histone deacetylase (HDAC) inhibition, where pyridine linkers enhance aqueous solubility compared to phenyl analogues .

Propiedades

IUPAC Name |

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-11-7-10-6(12-13-7)5-1-3-9-4-2-5/h1-4H,8H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEYTFZSJSNLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of hydrazine derivatives with appropriate precursors. One common method includes the reaction of pyridine-4-carboxylic acid hydrazide with nitrile oxides under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Análisis De Reacciones Químicas

Condensation Reactions

The hydrazinyl group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. This reaction is pivotal for generating Schiff base derivatives with potential bioactivity.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazone formation | Aldehyde/ketone in ethanol, reflux (4–6 h) | Schiff base derivatives | 70–85% |

Example :

.

Nucleophilic Substitution

The pyridine nitrogen and oxadiazole ring participate in nucleophilic substitutions. For example, the chloromethyl derivative (4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine) reacts with amines or thiols to form substituted analogs .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Amine in DMF, 80°C (12 h) | 5-(Aminomethyl)-oxadiazolylpyridine | 65–78% |

Mechanism :

-

Formation of a salt intermediate via deprotonation.

-

Nucleophilic attack by the amine on the chloromethyl group .

Cyclization Reactions

The hydrazinyl group facilitates cyclization with electrophilic partners (e.g., isocyanates, CS₂) to form triazoles or thiadiazoles.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization with CS₂ | CS₂ in NaOH, reflux (8 h) | 5-Mercapto-1,3,4-thiadiazole derivatives | 60–75% |

Oxidative Coupling

Under oxidative conditions (e.g., I₂, O₂), the hydrazinyl group forms diazenes or couples with aromatic rings.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| I₂-mediated oxidation | I₂ in DMSO, RT (2 h) | 2-Amino-1,3,4-oxadiazole derivatives | 80–92% |

Mechanism :

Oxidative desulfurization or dehydrogenation leads to cyclized products .

Coordination Chemistry

The pyridine nitrogen and hydrazinyl group act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications.

| Metal | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu²⁺ | Ethanol, 60°C (3 h) | Square planar Cu-N₄ complex | Antimicrobial agent |

Biological Interactions

The compound inhibits enzymes like acetylcholinesterase and cyclooxygenase-2 (COX-2) via hydrogen bonding and π-π stacking interactions .

| Target | Binding Affinity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| COX-2 | 1.18 ± 0.14 µM | Competitive inhibition | |

| Acetylcholinesterase | 0.275 µM | Active site blockage |

Synthetic Pathways

While direct synthesis of 4-(5-hydrazinyl-oxadiazol-3-yl)pyridine is not explicitly documented, analogous routes include:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine exhibit significant antimicrobial properties. For instance, studies have focused on synthesizing new compounds based on this scaffold to evaluate their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The results showed promising antibacterial and antifungal activities, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit specific enzymes. For example, it has been studied in the context of inhibiting human dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Inhibition of this enzyme can lead to anti-proliferative effects on cells and is relevant for developing treatments for diseases such as cancer and autoimmune disorders .

Agricultural Applications

Pesticidal Properties

The hydrazinyl oxadiazole derivatives have shown potential as pesticides. Research into their structure-activity relationships has led to the identification of compounds that effectively control plant pathogens while being less harmful to beneficial organisms. These findings are significant for developing eco-friendly agricultural practices that minimize chemical pesticide use .

Materials Science

Development of Functional Materials

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is also being explored for its utility in materials science. Its ability to form coordination complexes with metals makes it a candidate for creating advanced materials with specific electronic or optical properties. These materials could have applications in sensors, catalysts, and electronic devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with various molecular targets:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antiviral Activity: The compound interferes with viral replication by targeting viral enzymes and inhibiting viral RNA synthesis.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 1,2,4-Oxadiazole-Pyridine Derivatives

Physicochemical Properties

- Solubility : Hydrazinyl and piperidinyl derivatives exhibit higher aqueous solubility due to polar functional groups, whereas heptyl and biphenylyl substituents reduce solubility (LogP increases) .

- Synthetic Flexibility : The hydrazinyl group allows facile derivatization (e.g., coupling with carbonyl compounds), making it a versatile building block for radiopharmaceuticals and enzyme inhibitors . In contrast, cyclopropyl and biphenylyl groups require specialized synthetic routes .

Actividad Biológica

4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound integrates both pyridine and oxadiazole rings, which are known for their diverse applications in medicinal chemistry.

The molecular formula of 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine is with a CAS number of 489460-98-2. The compound exhibits a unique structure that contributes to its biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis and inhibits enzymes crucial for microbial metabolism.

- Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Antiviral Activity : It interferes with viral replication by targeting viral enzymes and inhibiting RNA synthesis .

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial effects. For instance, studies have shown that 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine has demonstrated activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for some related compounds are summarized in Table 1.

| Compound | MIC (μg/mL) |

|---|---|

| 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine | 16 - 32 |

| Isoniazid (INH) | 0.25 |

| Rifampicin (RIF) | >64 |

The effectiveness against resistant strains highlights the potential of this compound in treating infections that are difficult to manage with conventional antibiotics .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The results indicate that the compound exhibits cytotoxicity and induces apoptosis in these cell lines.

Table 2 summarizes the anticancer activities observed:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| DU145 | 12 |

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics .

Antiviral Activity

The antiviral properties of this compound were assessed through docking studies and biological evaluations. It was found to inhibit viral replication effectively by targeting specific enzymes involved in the viral life cycle. This makes it a candidate for further exploration in antiviral drug development .

Case Studies

A recent study synthesized various derivatives of oxadiazole linked to hydrazine and evaluated their biological activities. Among these derivatives, some exhibited superior activity compared to standard drugs like 5-fluorouracil, particularly against resistant cancer cell lines .

Another study focused on the synthesis of hydrazone derivatives from oxadiazole compounds and tested them against Mycobacterium tuberculosis. The results indicated promising antimicrobial activity with some derivatives achieving MIC values as low as 8 μg/mL against resistant strains .

Q & A

Q. What are the common synthetic routes for 4-(5-Hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine?

The synthesis typically involves multi-step reactions to construct the oxadiazole and pyridine rings. A condensation reaction between hydrazine derivatives and pre-functionalized pyridine intermediates is often employed. For example, hydrazinyl-oxadiazole formation may utilize nitrile intermediates reacting with hydrazine under acidic conditions, followed by cyclization . Key challenges include controlling regioselectivity and minimizing side reactions, which require careful optimization of reaction temperature and stoichiometry .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods, and data collection is performed using synchrotron or laboratory X-ray sources. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging iterative least-squares algorithms to resolve atomic positions and thermal displacement parameters . For unstable crystals, cryogenic cooling (e.g., 100 K) is recommended to reduce radiation damage .

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon frameworks. The hydrazinyl group may exhibit broad peaks due to hydrogen bonding .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 179.0252 (exact mass) corresponds to the core structure .

- Infrared (IR) Spectroscopy: Peaks near 1600–1650 cm indicate C=N stretching in the oxadiazole ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) impact biological activity?

Substituents influence electronic properties, solubility, and binding affinity. For instance:

- Electron-withdrawing groups (e.g., Cl): Enhance metabolic stability but may reduce solubility. Chloromethyl derivatives (e.g., 5-(Chloromethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole) show improved enzyme inhibition but require co-solvents for in vitro assays .

- Hydrophilic groups (e.g., -OH, -NH): Improve aqueous solubility but may decrease membrane permeability. Cyclopropyl analogs demonstrate a balance between lipophilicity and solubility . Quantitative structure-activity relationship (QSAR) models can predict these effects .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Multi-technique validation: Combine XRD with solid-state NMR to address discrepancies in hydrogen bonding networks .

- Dynamic NMR studies: Resolve ambiguities in tautomeric forms (e.g., hydrazine vs. hydrazone configurations) by analyzing temperature-dependent chemical shifts .

- Density Functional Theory (DFT): Compare computed IR/NMR spectra with experimental data to validate structural assignments .

Q. What strategies optimize synthetic yield for scale-up studies?

- Microwave-assisted synthesis: Reduces reaction time for cyclization steps (e.g., oxadiazole formation) from hours to minutes .

- Flow chemistry: Enhances reproducibility for exothermic reactions (e.g., nitrile cyclization) by precise temperature control .

- Catalytic systems: Transition-metal catalysts (e.g., CuI) improve efficiency in coupling reactions (yield >85%) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina): Screens binding modes to receptors like G protein-coupled receptors (GPCRs). Hydrazinyl groups often form hydrogen bonds with catalytic residues .

- Molecular Dynamics (MD) simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories. Solvation models (e.g., TIP3P) improve accuracy for polar interactions .

Q. How can solubility challenges be addressed in pharmacological assays?

- Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability in cell culture media .

- Prodrug derivatization: Introduce ester or phosphate groups to enhance aqueous solubility, which are enzymatically cleaved in vivo .

- Nanoformulation: Liposomal encapsulation improves bioavailability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.